molecular formula C26H24N2O5S2 B2864156 N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide CAS No. 850926-36-2

N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide

Cat. No.: B2864156
CAS No.: 850926-36-2
M. Wt: 508.61
InChI Key: IHDRIYUETBXWAE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a substituted oxazole core. The molecule comprises:

  • An oxazole ring substituted with a phenylsulfonyl group at position 4 and a p-tolyl group at position 2.
  • A thioether linkage connecting the oxazole to an acetamide backbone.
  • A 4-ethoxyphenyl group as the terminal substituent on the acetamide nitrogen.

For instance, tautomerism observed in similar compounds, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (), suggests dynamic structural behavior that may influence reactivity or bioactivity .

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S2/c1-3-32-21-15-13-20(14-16-21)27-23(29)17-34-26-25(35(30,31)22-7-5-4-6-8-22)28-24(33-26)19-11-9-18(2)10-12-19/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDRIYUETBXWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Oxazole vs. Thiazole/Thiazolidinone: The target compound’s oxazole core (with oxygen) contrasts with thiazole-based analogs (e.g., ).
  • Sulfonyl vs. Sulfanyl Groups : The phenylsulfonyl group in the target compound is a strong electron-withdrawing substituent, whereas sulfanyl groups (e.g., ) are nucleophilic. This difference could impact redox stability or enzyme inhibition profiles.

Substituent Effects

  • N-Aryl Groups : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing groups like 4-bromophenyl (Compound 26, ) or nitro-substituted phenyls (). Such variations influence solubility and metabolic stability .
  • Halogenation : Brominated analogs (e.g., Compound 25, ) show increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound.

Pharmacological Implications

  • The target compound’s oxazole core may offer similar versatility but with distinct electronic properties .
  • Thiadiazole and Thiazolidinone Analogs (): Compounds like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () demonstrate anti-inflammatory or antimicrobial activity, highlighting the therapeutic relevance of sulfur-containing heterocycles.

Preparation Methods

Synthesis of the Oxazole Core

The oxazole ring is constructed via cyclocondensation of α-haloketones with thioamide derivatives. For this molecule, 4-(phenylsulfonyl)-2-(p-tolyl)oxazole-5-thiol serves as the critical intermediate.

Procedure :

  • Phenylsulfonation : p-Tolylacetonitrile undergoes sulfonation using phenylsulfonyl chloride in the presence of AlCl₃, yielding 2-(p-tolyl)-4-(phenylsulfonyl)acetonitrile.
  • α-Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ generates 2-bromo-2-(p-tolyl)-4-(phenylsulfonyl)acetonitrile.
  • Cyclization : Reaction with thiourea in ethanol under reflux forms the oxazole-5-thiol intermediate.

Key Data :

Step Reagents/Conditions Yield (%)
1 PhSO₂Cl, AlCl₃, 0°C 78
2 NBS, CCl₄, 60°C 85
3 Thiourea, EtOH, reflux 72

Thioether Linkage Formation

The thioether bridge connects the oxazole core to the acetamide backbone via nucleophilic substitution.

Procedure :

  • Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide :
    • 4-Ethoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Yield : 89% (white crystals, m.p. 132–134°C).
  • Thiol Activation : The oxazole-5-thiol intermediate is deprotonated using NaH in dry THF.
  • Coupling : Activated thiol reacts with 2-chloro-N-(4-ethoxyphenyl)acetamide at 0°C→RT for 12 h.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.52 (s, 2H, SCH₂), 7.12–8.21 (m, 14H, ArH), 10.08 (s, 1H, NH).
  • IR (KBr) : 1674 cm⁻¹ (C=O), 1352 cm⁻¹ (S=O), 2214 cm⁻¹ (C≡N absent, confirming cyclization).

Optimization of Reaction Conditions

Comparative studies identified critical factors affecting yield and purity:

Solvent and Base Selection

Solvent Base Temperature Yield (%)
THF NaH 0°C→RT 82
DMF K₂CO₃ 60°C 68
EtOH Piperidine Reflux 74

Purification and Characterization

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization from ethanol/DMF (1:1) afforded pure product as off-white crystals.

Analytical Data :

  • Mp : 158–160°C.
  • HRMS (ESI+) : m/z calcd for C₂₇H₂₅N₂O₄S₂ [M+H]⁺: 529.1256; found: 529.1259.
  • Elemental Analysis : Calcd (%) C 65.82, H 5.11, N 5.68, S 12.18; Found: C 65.79, H 5.09, N 5.65, S 12.15.

Challenges and Alternative Routes

Sulfonyl Group Stability

The phenylsulfonyl group is prone to reduction under strong acidic or basic conditions. Mitigation involves:

  • Avoiding LiAlH₄ or NaBH₄ during downstream reactions.
  • Using mild bases (e.g., NaHCO₃) for workup.

Regioselectivity in Oxazole Formation

Competing 2,4-disubstituted oxazole byproducts were observed when stoichiometry deviated. Maintaining a 1:1 ratio of α-bromoketone to thioamide suppressed this issue.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 71% yield using continuous flow chemistry for the cyclization step, reducing reaction time from 12 h to 2 h.

Q & A

Q. What are the key synthetic routes for N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step routes, starting with the preparation of the oxazole core followed by sequential functionalization. For example:

  • Step 1 : Formation of the oxazole ring via cyclization reactions using reagents like sodium hydroxide in dimethylformamide (DMF) .
  • Step 2 : Introduction of the phenylsulfonyl group via nucleophilic substitution under controlled pH (~7–8) to avoid side reactions .
  • Step 3 : Thioacetamide linkage using coupling agents such as EDCI/HOBt in anhydrous dichloromethane .
    Characterization : Intermediates are validated using 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation, while IR spectroscopy monitors functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • HPLC-MS : Quantifies purity (>95%) and detects impurities .
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O) and sulfonyl carbons .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, though this requires high-purity crystals .

Q. How should researchers optimize storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition .
  • Solubility : Use anhydrous DMSO for stock solutions to avoid hydrolysis; confirm stability via periodic HPLC checks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

  • Substituent Variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects and assess changes in bioactivity via cytotoxicity assays .
  • Functional Group Swapping : Substitute the ethoxyphenyl moiety with fluorophenyl to evaluate pharmacokinetic improvements (e.g., metabolic stability) .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HEK-293, incubation time: 48 hrs) to minimize variability .
  • Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
  • Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers due to substituent or protocol differences .

Q. How can computational methods predict off-target interactions and toxicity profiles?

  • Molecular Dynamics Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and toxicity .
  • Pharmacophore Modeling : Identify key interaction motifs (e.g., sulfonyl group’s hydrogen-bonding capacity) using Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier permeability (logBB <0.3) .

Q. What experimental designs are recommended for studying multi-target interactions in complex biological systems?

  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify binding partners in cell lysates .
  • Kinase Inhibition Panels : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to map selectivity .
  • Synergy Studies : Combine with standard therapeutics (e.g., doxorubicin) and calculate combination indices (CI <1 indicates synergy) .

Methodological Considerations

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

StepReagents/ConditionsYield (%)Key Analytical Validation
Oxazole FormationNaOH, DMF, 80°C65–701H^1H-NMR (δ 8.1 ppm, oxazole H)
SulfonylationPhSO2_2Cl, pH 7.555–60IR (S=O stretch at 1170 cm1^{-1})
Thioacetamide CouplingEDCI/HOBt, DCM75–80HPLC-MS (m/z 495.2 [M+H]+^+)

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